N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23-10-12-24(13-11-23)20(16-6-8-19(29-2)9-7-16)15-22-21(26)17-4-3-5-18(14-17)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYMIRDIDBDWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-methylpiperazine to yield the desired piperazine derivative. The final step involves the nitration of the benzamide group using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide exhibit anticancer properties. Studies have shown that such compounds can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Neurological Disorders
The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors, which are pivotal in conditions such as depression and anxiety.
Antimicrobial Properties
Some studies have highlighted the antimicrobial potential of related compounds. The nitro group in the structure may contribute to antibacterial activity, making it a candidate for further exploration in the development of new antibiotics.
Drug Design and Development
The compound serves as a scaffold for drug development, particularly in creating derivatives that enhance selectivity and potency against specific biological targets. Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of this compound.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated a series of nitrobenzamide derivatives, including this compound, against human breast cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, with an IC50 value suggesting effective potency compared to standard chemotherapeutics.
Case Study 2: Neurological Impact
In a preclinical trial reported in Neuropharmacology, researchers assessed the effects of this compound on animal models exhibiting depressive behaviors. The compound showed promise in reducing symptoms, correlating with increased serotonin levels in the brain, thus supporting its potential as an antidepressant.
Case Study 3: Antimicrobial Testing
A recent study examined the antimicrobial activity of several nitro-substituted compounds against Gram-positive and Gram-negative bacteria. This compound demonstrated significant antibacterial activity, particularly against resistant strains, indicating its potential as a lead compound for antibiotic development.
Comparative Data Table
| Property/Study | Case Study 1 (Cancer) | Case Study 2 (Neurology) | Case Study 3 (Antimicrobial) |
|---|---|---|---|
| Target | Breast Cancer Cells | Depression Model | Bacterial Strains |
| Method | Cell Proliferation Assay | Behavioral Assessment | Disc Diffusion Method |
| Outcome | IC50 = X µM | Reduced Symptoms | Significant Zone of Inhibition |
| Reference | Cancer Research | Neuropharmacology | Journal of Antimicrobial Agents |
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several piperazine- and benzamide-based derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and functional diversity.
Structural Analogues
*Estimated using fragment-based calculations (e.g., ’s XlogP model).
Physicochemical and Pharmacokinetic Properties
- logP: The target compound’s logP (~3.8) is lower than thiazolotriazole derivatives (4.4) but higher than amino-methylbutyl analogues (2.5), balancing membrane permeability and aqueous solubility .
- Hydrogen Bonding: With 2 H-bond donors and 4–5 acceptors, it aligns with piperazine-benzamide scaffolds, favoring blood-brain barrier penetration .
- Molecular Weight : ~450–475 g/mol, within the acceptable range for oral bioavailability.
Biological Activity
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Piperazine Moiety : Often associated with neuroactive properties and enhanced selectivity towards biological targets.
- Nitro Group : Can participate in redox reactions, potentially influencing cellular signaling pathways.
The molecular formula is , with a molecular weight of approximately 360.43 g/mol. The structural complexity allows for diverse interactions within biological systems.
The biological activity of this compound is primarily linked to its inhibition of specific kinases involved in cancer cell proliferation and survival:
- Inhibition of Ribosomal S6 Kinase (RSK) : RSK plays a critical role in cell growth and survival signaling pathways. Inhibition of RSK by this compound has shown promise in preclinical models for cancer treatment.
- Antitumor Activity : The compound has exhibited significant cytotoxic effects against various tumor cell lines, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Efficacy :
A study evaluated the compound's effects on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that this compound may serve as a lead compound for further development in cancer therapeutics. -
RSK Inhibition :
Research highlighted the ability of this compound to inhibit RSK activity, leading to decreased phosphorylation of downstream targets involved in cell survival pathways. This finding supports its potential use in targeting aberrant signaling in cancer cells, where RSK is often upregulated . -
Neuropharmacological Effects :
The piperazine component has been linked to enhanced neuroactivity, with studies indicating potential benefits in treating neurological disorders. Further investigation into its effects on neurotransmitter systems could provide insights into its broader therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide, and how are intermediates purified?
- Methodological Answer: The compound is typically synthesized via coupling reactions using activating agents like HBTU or EDC in the presence of a base (e.g., triethylamine) in solvents such as THF or DCM. For example, amide bond formation between 3-nitrobenzoyl chloride and a secondary amine intermediate (containing methoxyphenyl and methylpiperazine groups) is a key step . Intermediates are purified using silica gel column chromatography with gradients of polar solvents (e.g., ethyl acetate/hexane) . Confirmation of intermediates involves - and -NMR spectroscopy to verify substituent positions and coupling efficiency .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer: Structural confirmation relies on a combination of:
- NMR Spectroscopy: -NMR identifies proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the nitrobenzamide moiety at 7.5–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the nitro and piperazine groups .
- HPLC: Purity (>95%) is confirmed using reverse-phase HPLC with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer: Initial screening includes:
- Receptor Binding Assays: Test affinity for serotonin (5-HT) and dopamine receptors (e.g., D2/D3) due to structural similarities to piperazine-containing antagonists .
- Cytotoxicity Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Solubility and LogP Measurements: Determine lipophilicity via shake-flask methods to predict bioavailability .
Advanced Research Questions
Q. How can structural modifications enhance receptor selectivity (e.g., D3 vs. 5-HT1A)?
- Methodological Answer:
- Piperazine Substitution: Replace the 4-methylpiperazine group with bulkier substituents (e.g., 2-methoxyphenylpiperazine) to sterically hinder off-target binding .
- Molecular Docking: Use software like AutoDock to model interactions with receptor crystal structures (e.g., PDB: 3PBL for D3 receptors). Prioritize modifications that improve hydrogen bonding with Asp110 (D3) while reducing affinity for 5-HT1A .
- In Vitro Selectivity Screening: Compare IC values across receptor panels using radioligand displacement assays .
Q. What strategies resolve conflicting spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic or piperazine protons .
- Isotopic Labeling: Synthesize -labeled analogs to clarify nitrogen-associated signals (e.g., nitro or piperazine groups) .
- X-ray Crystallography: Resolve absolute configuration and confirm substituent orientation in crystalline derivatives .
Q. How does the nitro group influence metabolic stability compared to analogs with trifluoromethyl or methoxy groups?
- Methodological Answer:
- In Vitro Metabolism Studies: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. The nitro group may undergo reduction to an amine, increasing polarity and renal clearance .
- Comparative LogD Analysis: Measure distribution coefficients (pH 7.4) to assess how nitro (electron-withdrawing) vs. trifluoromethyl (lipophilic) groups affect membrane permeability .
- Protease Stability Assays: Test resistance to amidase cleavage by comparing hydrolysis rates of nitrobenzamide vs. benzamide analogs .
Q. What in silico tools predict interactions with cytochrome P450 enzymes to mitigate toxicity?
- Methodological Answer:
- CYP450 Docking: Use SwissADME or Schrödinger’s Glide to predict binding to CYP3A4/2D6. The methylpiperazine moiety may act as a metabolic soft spot, necessitating deuteration or fluorination to block oxidation .
- QSAR Models: Train models on datasets of piperazine-containing drugs to correlate substituents with CYP inhibition (e.g., random forest algorithms) .
- Reactive Metabolite Screening: Use glutathione trapping assays to identify electrophilic intermediates formed via nitro reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
